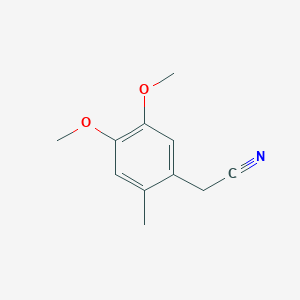

2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

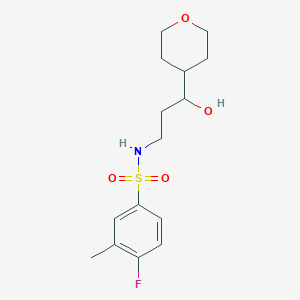

“2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile” is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.22 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H13NO2 . The InChI code for this compound is 1S/C11H13NO2/c1-8-6-10 (13-2)11 (14-3)7-9 (8)4-5-12/h6-7H,4H2,1-3H3 .Applications De Recherche Scientifique

Electrochemical Studies

Acetonitrile is a common solvent in electrochemical studies due to its ability to dissolve a wide range of electrolytes. Research by Bautista-Martínez et al. (2003) on the reduction of α-hydroxyquinones in acetonitrile highlights the solvent's utility in understanding the electrochemical properties of organic compounds, which can be applied in the development of batteries and electrochemical sensors (Bautista-Martínez, González, & Aguilar-martínez, 2003).

Oxidation Potentials

Merkel et al. (2009) utilized acetonitrile to determine the oxidation potentials of benzene and its derivatives, providing valuable data for organic synthesis and the design of organic electronic materials (Merkel, Luo, Dinnocenzo, & Farid, 2009).

Photoluminescent Materials

The electrooxidation of compounds similar to 2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile in acetonitrile has been explored for the development of new photoluminescent materials. Ekinci et al. (2000) studied the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, which led to the discovery of a new class of π-conjugated oligoaminothiophenes with photoluminescent properties, demonstrating the potential of acetonitrile in facilitating reactions for material science applications (Ekinci, Horasan, Altundas, & Demir, 2000).

Catalytic Applications

The use of acetonitrile and its derivatives in catalysis is well-documented. For example, Molleti and Yadav (2017) reported on the use of potassium-promoted lanthanum-magnesium oxide in acetonitrile for the selective mono-methylation of phenylacetonitrile, an important reaction for the synthesis of pharmaceuticals (Molleti & Yadav, 2017).

Organic Synthesis

Acetonitrile serves as a crucial solvent in the synthesis of various organic compounds. Research by Guizzardi et al. (2000) on the photochemical preparation of 2-dimethylaminophenyl heterocycles in acetonitrile illustrates its role in facilitating complex reactions under light irradiation, underlining the versatility of acetonitrile in organic synthesis (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Propriétés

IUPAC Name |

2-(4,5-dimethoxy-2-methylphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-6-10(13-2)11(14-3)7-9(8)4-5-12/h6-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGORDWGSBGHEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CC#N)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2666440.png)

![methyl 6-chloro-2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2666441.png)

![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2666457.png)

![{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B2666458.png)

![N-[[1-(2-Methylpropyl)cyclopropyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2666459.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2666460.png)

![4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2666462.png)